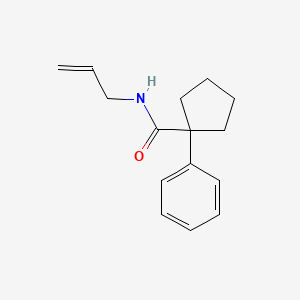

(Phenylcyclopentyl)-N-prop-2-enylformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

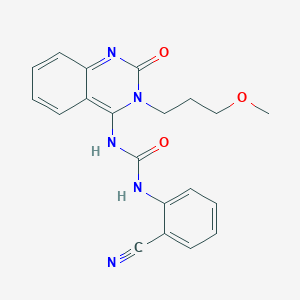

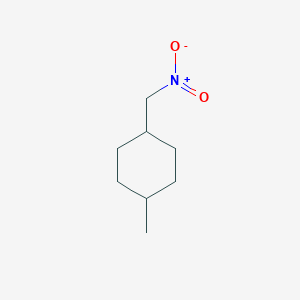

(Phenylcyclopentyl)-N-prop-2-enylformamide, commonly known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 was first discovered in 2008 by researchers at the University of Illinois, and since then, there has been significant interest in its synthesis, mechanism of action, and potential applications in cancer research.

Wissenschaftliche Forschungsanwendungen

Multicomponent Ugi Reaction in Organic Synthesis

The multicomponent Ugi reaction, involving the coupling of aniline derivatives with isocyanides and other components, is a powerful tool in organic synthesis for creating complex molecules with high yields. For instance, the preparation of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide demonstrates the utility of this approach in synthesizing tripeptoid derivatives characterized by detailed spectral data, showcasing the method's efficiency and versatility in constructing novel compounds (S. D. Ganesh et al., 2016).

Antimicrobial Activity of Novel Heterocycles

Research into the antimicrobial properties of new heterocyclic compounds containing the 1,3,4-thiadiazole moiety has revealed that these structures can display significant activity against various microorganisms. The synthesis and evaluation of thiadiazole-enaminones and their derivatives highlight the potential of these compounds in developing new antimicrobial agents, underscoring the importance of innovative chemical synthesis in combating microbial resistance (T. Farghaly et al., 2011).

Development of Antiproliferative Agents

The exploration of phenylpropylthio analogues and benzamide derivatives in the context of antiproliferative activity against cancer cells, including cancer stem cells, represents a promising avenue for cancer therapy. Compounds derived from modifications of sirtinol, such as salermide, have shown significant apoptosis induction and granulocytic differentiation in leukemia cells, as well as potent antiproliferative effects in breast, colon cancer cell lines, and glioblastoma multiforme cancer stem cells. These findings indicate the potential of structurally diverse N-phenylformamide derivatives in developing novel anticancer therapies (D. Rotili et al., 2012).

Enaminone Derivatives for Therapeutic Applications

Enaminones, as enamines of ss-dicarbonyl compounds, have been investigated for their therapeutic potential across a range of applications. Initial research highlighted their anticonvulsant activity, with further studies expanding into areas such as brain transport mechanisms and the development of regression models for synthetic direction. This body of work underscores the versatility and potential of enaminones as pharmacophores for various therapeutic applications, including neurological disorders (N. Eddington et al., 2000).

Eigenschaften

IUPAC Name |

1-phenyl-N-prop-2-enylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOPFXVLCKTRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylcyclopentyl)-N-prop-2-enylformamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)